4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is an organic compound with a complex structure that includes a naphthalene ring substituted with a hydrazinylmethyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine typically involves the reaction of 4-chloromethylnaphthalene with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-chloromethylnaphthalene.
Reagent: Hydrazine hydrate.
Solvent: Ethanol.
Conditions: Reflux for several hours.
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce primary amines.
Scientific Research Applications
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(Hydrazinylmethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a naphthalene ring.
4-(Hydrazinylmethyl)-N,N-dimethylaniline: Contains an aniline group instead of a naphthalene ring.
Uniqueness
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is unique due to its naphthalene ring, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
887592-86-1 |
---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C13H17N3/c1-16(2)13-8-7-10(9-15-14)11-5-3-4-6-12(11)13/h3-8,15H,9,14H2,1-2H3 |
InChI Key |
FYWQXZKODACSPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.